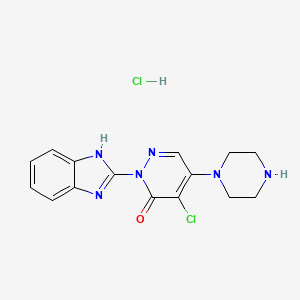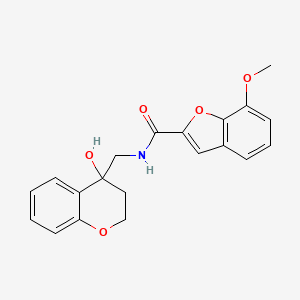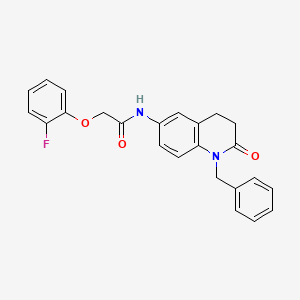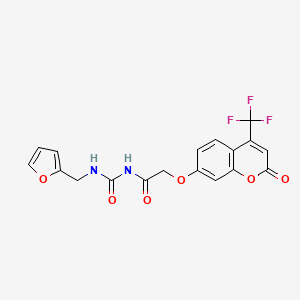![molecular formula C18H20N2O B2954588 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole CAS No. 637745-39-2](/img/structure/B2954588.png)
1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring attached to a butyl chain, which is further connected to a 3-methylphenoxy group. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole typically involves the reaction of 3-methylphenol with 1,4-dibromobutane to form 4-(3-methylphenoxy)butyl bromide. This intermediate is then reacted with 1H-1,3-benzodiazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Applications De Recherche Scientifique
1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzodiazole core which is known for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors in biological systems, leading to various effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(3-methylphenoxy)butyl]-1H-imidazole
- 1-[4-(3-methylphenoxy)butyl]-1H-benzimidazole
- 1-[4-(3-methylphenoxy)butyl]-1H-1,2,3-triazole
Uniqueness
1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is unique due to its specific structure, which combines the benzodiazole ring with a 3-methylphenoxybutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-15-7-6-8-16(13-15)21-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNUAXPDAEWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2954505.png)

![5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2954507.png)
![8-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2954508.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2954509.png)
![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B2954510.png)
![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)
![4-[3-(2-Bromo-4,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2954512.png)
![N-(5-{2-[(4-AMINOPHENYL)AMINO]-1,3-THIAZOL-4-YL}-4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2954513.png)

![6-{[4-(4-fluorophenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2954517.png)


![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)
